molecular formula C19H22N2 B13953835 1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine CAS No. 63918-76-3

1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine

Cat. No.: B13953835
CAS No.: 63918-76-3
M. Wt: 278.4 g/mol
InChI Key: BSZNQHDGIACTOZ-UHFFFAOYSA-N
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Description

1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is a tricyclic compound with a seven-membered ring structure. It is known for its significant pharmacological properties and is used as an intermediate in the synthesis of various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine typically involves the reaction of 5H-dibenzo[b,f]azepine with N,N-dimethylpropan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It modulates the activity of these targets, leading to various pharmacological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct pharmacological properties compared to other similar compounds .

Properties

CAS No.

63918-76-3

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3

InChI Key

BSZNQHDGIACTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C

Origin of Product

United States

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